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molecular formula C17H20ClNO3 B2889750 Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride CAS No. 21948-10-7

Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride

Cat. No. B2889750
M. Wt: 321.8
InChI Key: BGAVLJMLSSCOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04440686

Procedure details

1.56 grams (0.005 mole) of 2-azido-3-benzyloxypropionic acid benzyl ester were dissolved in 10 ml of ethanol, 1.50 grams (0.041 mole) of dry hydrogen chloride gas led in and 0.03 grams of rhenium (VII) sulfide added. This reaction mixture was hydrogenated in an autoclave for 20 hours at 25° C. and a hydrogen pressure of 20 bar. After filtering off the catalyst the solvent was vaporized. The oil obtained (1.42 grams=88% of crude O-benzyl-D,L-serine benzyl ester hydrochloride) was dissolved in chloroform and treated with diethyl ether. The precipitated crystals were recrystallized three times from ethanol/diethyl ether. There was obtained 0.78 grams (48% of theory) of O-benzyl-D,L-serine benzyl ester hydrochloride having a melting point of 144.5°-145.5° C. (literature: 147.5°-148.5° C.).
Name
2-azido-3-benzyloxypropionic acid benzyl ester
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.03 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](=[O:23])[CH:10]([N:20]=[N+]=[N-])[CH2:11][O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:24].[H][H]>C(O)C.[Re+5]=S>[ClH:24].[CH2:1]([O:8][C:9](=[O:23])[CH:10]([CH2:11][O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[NH2:20])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:5.6|

Inputs

Step One
Name
2-azido-3-benzyloxypropionic acid benzyl ester
Quantity
1.56 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C(COCC1=CC=CC=C1)N=[N+]=[N-])=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0.03 g
Type
catalyst
Smiles
[Re+5]=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
After filtering off the catalyst the solvent

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)OC(C(N)COCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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